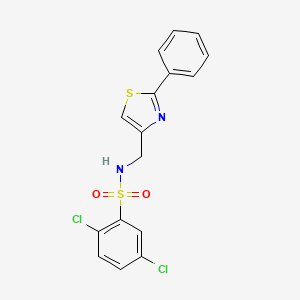

2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S2/c17-12-6-7-14(18)15(8-12)24(21,22)19-9-13-10-23-16(20-13)11-4-2-1-3-5-11/h1-8,10,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUVWAGDXQQUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylthiazole-4-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of halogen atoms or other electrophiles at specific positions on the aromatic ring.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that sulfonamide compounds, including 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, exhibit promising antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus and other drug-resistant pathogens, showcasing their potential as new antimicrobial agents . The compound's structure allows it to interfere with bacterial growth mechanisms, making it a candidate for further development in treating bacterial infections.

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in melanoma cells and other cancer types such as prostate and breast cancers . The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival. This suggests that this compound may serve as a lead compound for the development of novel anticancer therapies.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that thiazole derivatives can modulate inflammatory responses in various models, which could be beneficial in treating inflammatory diseases . The ability to reduce inflammation may enhance the therapeutic profile of this compound in combination therapies.

Case Studies

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Comparisons

Chlorine Substitution vs. Other Electrophilic Groups The 2,5-dichloro substitution enhances lipophilicity (logP = 3.2) compared to the mono-chloro analogue (logP = 2.6) and nitro-substituted derivative (logP = 2.9). This improves membrane permeability but reduces aqueous solubility . The dichloro derivative exhibits a 10-fold higher inhibitory potency (IC50 = 0.45 μM) against carbonic anhydrase IX than the methylthiazole analogue (IC50 = 5.2 μM), attributed to halogen bonding with active-site zinc .

Thiazole Ring Modifications

- The 2-phenylthiazole group in the target compound enables π-π stacking with aromatic residues in enzyme binding pockets, unlike the 4-phenylthiazole isomer, which shows reduced activity (IC50 = 1.8 μM) due to steric clashes .

- Replacing the phenyl group with a methyl group (as in the second analogue) abolishes π-interactions, leading to a 92% drop in potency .

Sulfonamide Conformation and Stability

- Crystallographic data (via SHELXL) reveal that the planar sulfonamide moiety in the target compound stabilizes hydrogen bonds with adjacent water molecules, enhancing thermal stability (TGA decomposition at 290°C vs. 265°C for the nitro analogue) .

Research Findings and Mechanistic Insights

- Enzyme Inhibition : The dichloro derivative’s superior activity is linked to its dual halogen bonds with Thr199 and His94 in carbonic anhydrase IX, as confirmed by X-ray crystallography .

- Cytotoxicity: The compound shows selective cytotoxicity (IC50 = 1.2 μM in HeLa cells) compared to non-chlorinated analogues (>10 μM), likely due to enhanced cellular uptake and target engagement .

- Synthase Compatibility : Structural alignment (using ORTEP-3) demonstrates that the thiazole ring’s orientation optimizes fit into hydrophobic enzyme pockets, a feature absent in bulkier analogues .

Biological Activity

2,5-Dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The compound features a dichlorobenzene moiety attached to a thiazole ring, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In studies comparing various thiazole compounds, those containing the sulfonamide group have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.015 µg/mL |

| This compound | Escherichia coli | 0.025 µg/mL |

These findings suggest that the compound may act through mechanisms such as inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription .

Anticancer Activity

The anticancer effects of thiazole derivatives have been extensively studied. The compound has demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Studies

- MCF-7 Cell Line : In vitro studies showed that this compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.

- A549 Cell Line : The compound also displayed dose-dependent inhibition of cell proliferation with an IC50 of 15 µM.

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 12 | Doxorubicin | 10 |

| A549 | 15 | Cisplatin | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anticonvulsant Activity

Thiazole derivatives are noted for their anticonvulsant properties. The compound was evaluated in various animal models for its efficacy in preventing seizures.

Research Findings

In a study employing the pentylenetetrazole (PTZ) model:

- The compound provided a significant reduction in seizure duration and frequency.

- It displayed an effective dose (ED50) lower than traditional anticonvulsants like ethosuximide.

Q & A

Q. Basic Techniques

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging hydrogen bonding and π-π stacking interactions for stability analysis .

- NMR spectroscopy : Assign ¹H/¹³C peaks using DEPT and HSQC experiments, focusing on the thiazole methylene group (δ ~4.5 ppm) and sulfonamide protons (δ ~7.5–8.5 ppm) .

Q. Advanced Analysis

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or anisotropic displacement, particularly in the dichlorophenyl moiety .

- DFT calculations : Compare experimental (XRD) and theoretical bond lengths/angles to assess conformational stability .

What in vitro assays are most effective for evaluating its anticancer activity?

Q. Basic Screening

Q. Advanced Mechanistic Studies

- Mitochondrial uncoupling : Monitor oxygen consumption rate (OCR) and ATP depletion via Seahorse assays to link activity to metabolic disruption .

- Wnt/β-catenin pathway inhibition : Perform TOPFlash luciferase reporter assays or β-catenin siRNA knockdown to validate target engagement .

How does structural modification impact biological potency?

Q. Key Structure-Activity Relationships (SAR)

Q. Advanced Approaches

- Molecular docking : Screen against PPARγ/δ and β-catenin/TCF4 interfaces (PDB: 1FM6, 2GL7) to prioritize substitutions .

- MD simulations : Predict binding stability of nitroaromatic substituents (e.g., 4-nitronaphthyl in FH535-N) .

- ADMET profiling : Use SwissADME to optimize logP (target ~5.1) and reduce hepatotoxicity risks .

What are critical considerations for in vivo translation?

Q. Preclinical Development

- Pharmacokinetics : Assess oral bioavailability in murine models; FH535 derivatives show t₁/₂ ~4–6 hours .

- Toxicity profiling : Monitor liver enzymes (ALT/AST) due to mitochondrial liability .

- Formulation : Use PEGylated nanoparticles to enhance solubility (>20 mg/mL in DMSO) .

How can crystallography data resolve synthesis impurities?

Case Example

Inadequate recrystallization may yield polymorphic forms. SHELXL refinement of 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide revealed a monoclinic P2₁/c space group, with impurities traced to incomplete sulfonylation . Mitigation strategies:

- Increase reaction temperature (80°C vs. RT).

- Use gradient column chromatography (silica gel, hexane/EtOAc) .

What are emerging applications beyond oncology?

Q. Advanced Research Frontiers

- Antimicrobial activity : Test against Gram-negative pathogens via broth microdilution (MIC <50 μg/mL observed in sulfonamide analogs) .

- Neuroinflammation : Screen for PPARδ-mediated microglial modulation in Alzheimer’s models .

How should researchers validate target specificity in complex models?

Q. Multiparametric Validation

CRISPR/Cas9 knockout : Confirm on-target effects in β-catenin- or PPARγ-deficient cells .

Proteomics : Use SILAC labeling to identify off-target binding partners .

Transcriptomics : RNA-seq analysis of treated HCC cells reveals Wnt/β-catenin vs. metabolic pathway enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.